Home > Products > Screening Compounds P14031 > N-cyclopropylacetamide
N-cyclopropylacetamide -

N-cyclopropylacetamide

Catalog Number: EVT-7959765
CAS Number:
Molecular Formula: C5H9NO
Molecular Weight: 99.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

N-cyclopropylacetamide can be synthesized through various methods, primarily involving cyclopropylamine and acetic acid derivatives. It falls under the category of cyclic amides, specifically those containing a three-membered cyclopropyl ring, which contributes to its reactivity and potential applications in medicinal chemistry and organic synthesis.

Synthesis Analysis

Methods and Technical Details

The synthesis of N-cyclopropylacetamide typically involves the reaction of cyclopropylamine with acetic anhydride or acetyl chloride. The general procedure can be outlined as follows:

  1. Reactants: Cyclopropylamine and acetic anhydride (or acetyl chloride).
  2. Reaction Conditions: The reaction is usually conducted under controlled temperature conditions to optimize yield.
  3. Procedure:
    • Mix cyclopropylamine with acetic anhydride in a suitable solvent (such as dichloromethane).
    • Stir the mixture at room temperature for several hours.
    • The product can be purified by recrystallization or distillation.

This method allows for high purity and yield, often exceeding 90% in laboratory settings .

Molecular Structure Analysis

Structure and Data

N-cyclopropylacetamide has a distinctive molecular structure that can be represented as follows:

  • Molecular Formula: C5H9NC_5H_9N
  • Molecular Weight: Approximately 99.13 g/mol
  • Structural Representation:
    CyclopropylC O NHCH3\text{Cyclopropyl}-\text{C O NH}-\text{CH}_3

The compound features a cyclopropyl ring (three carbon atoms arranged in a triangle) bonded to an acetamide group, which consists of a carbonyl group (C=O) linked to a nitrogen atom (NH).

Chemical Reactions Analysis

Types of Reactions

N-cyclopropylacetamide can participate in several types of chemical reactions:

  • Substitution Reactions: The nitrogen atom can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Condensation Reactions: It can react with aldehydes or ketones to form more complex structures.
  • Cyclization Reactions: The compound may undergo cyclization to yield fused ring systems.

Common Reagents and Conditions

  • For substitution reactions, reagents like sodium ethoxide are commonly used.
  • In condensation reactions, acidic or basic catalysts facilitate the process.
  • Cyclization may involve reagents such as triethylamine in ethanol .
Mechanism of Action

The mechanism of action for N-cyclopropylacetamide involves its ability to act both as a nucleophile and an electrophile depending on the reaction conditions. The presence of the cyano group enhances its reactivity, allowing it to engage in various pathways, including:

  1. Nucleophilic Addition: The nitrogen atom can add to electrophilic centers in other molecules.
  2. Electrophilic Substitution: The compound can also serve as an electrophile when activated by specific conditions.

This dual reactivity makes N-cyclopropylacetamide valuable in synthesizing biologically active compounds .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a colorless liquid or white solid.
  • Boiling Point: Approximately 150-160 °C.
  • Melting Point: Varies based on purity but generally around 50 °C.

Chemical Properties

  • Solubility: Soluble in polar solvents like water and ethanol.
  • Stability: Generally stable under standard laboratory conditions but may decompose upon prolonged exposure to heat or moisture.

The compound's unique structure contributes to its distinct physical and chemical behaviors, making it suitable for various applications .

Applications

N-cyclopropylacetamide has several scientific uses, particularly in medicinal chemistry where it serves as an intermediate in the synthesis of pharmaceuticals. Its applications include:

  • Development of novel analgesics and anti-inflammatory agents.
  • Use in drug discovery processes targeting specific biological pathways.
  • Potential applications in materials science due to its unique structural properties.

Research continues into its efficacy and safety profiles, highlighting its importance in both academic and industrial chemistry .

Structure-Activity Relationship (SAR) Analysis of *N*-Cyclopropylacetamide Derivatives

Role of Cyclopropyl Substituents in Opioid Receptor Modulation

The cyclopropyl group serves as a critical pharmacophore in opioid receptor ligands due to its unique three-dimensional structure and electronic properties. This strained ring system adopts a planar conformation with bond angles of approximately 60° (compared to 109.5° in sp³ hybridized atoms), creating significant angle strain (∼27.5 kcal/mol) that influences ligand-receptor interactions [4] [6]. The cyclopropyl moiety in N-cyclopropylacetamide derivatives exhibits distinctive conformational rigidity that restricts rotational freedom, enabling precise spatial positioning of key functional groups within opioid receptor binding pockets. This geometric constraint often translates to enhanced receptor subtype selectivity and reduced off-target effects [1] [6].

Table 1: Key Physicochemical Properties of Cyclopropyl Group in Receptor Binding

PropertyValueImpact on Opioid Receptor Interaction
Van der Waals Volume42.5 ųOptimal filling of hydrophobic subpockets
Hansch Hydrophobicity Constant (π)0.81Balances membrane permeability and aqueous solubility
Taft Steric Parameter (Es)-2.78Enhanced steric discrimination between receptor subtypes
Dipole Moment0.22 DMinimal disruption of binding pocket electrostatic environment

Metabolic stability represents another advantage imparted by the cyclopropyl ring. The inherent resistance to oxidative metabolism due to its high bond strain energy (∼260 kJ/mol) significantly extends the plasma half-life of cyclopropyl-containing compounds compared to their straight-chain analogs [6]. This property is exemplified in 2-cyano-N-cyclopropyl-acetamide (CAS 15029-37-5), which demonstrates exceptional metabolic stability across various in vitro systems [2]. The molecule's calculated LogP value of 1.38 ± 0.35 indicates optimal lipophilicity for blood-brain barrier penetration, while its topological polar surface area (78.6 Ų) facilitates aqueous solubility—critical properties for central nervous system-targeting therapeutics [2] [4].

The cyclopropyl moiety's electron-donating character significantly influences hydrogen-bonding interactions at the receptor level. In MOR/KOR dual modulators, the cyclopropyl nitrogen participates in a key hydrogen bond with conserved His297 (TM6) in MOR and the analogous residue in KOR, while the cyclopropyl ring itself engages in hydrophobic stacking with aromatic residues in TM3 and TM5 [1] [8]. This dual interaction mode creates a vector for modulating functional selectivity—cyclopropyl-containing ligands like MP1207 and MP1208 exhibit preferential G-protein signaling over β-arrestin recruitment due to subtle differences in TM5-ECL2 region engagement [8].

Impact of Meta-Substitution on KOR/MOR Dual Activity Profiles

Meta-substitution patterns on the phenyl ring of N-cyclopropylmethyl-nornepenthone derivatives dramatically influence receptor binding profiles and functional activity. Recent SAR studies demonstrate that meta-positioned electron-withdrawing groups (particularly -CN, -NO₂, and halogen atoms) enhance KOR binding affinity while maintaining MOR antagonism—a pharmacological profile with therapeutic potential for substance use disorder (SUD) [1]. Compound 10a (meta-cyano substituted N-cyclopropylmethyl-nornepenthone) exemplifies this trend, exhibiting single-digit nanomolar affinity (Kᵢ = 3.2 nM) for KOR while preserving MOR binding at concentrations comparable to its para-substituted isomer SLL-1062 [1].

Table 2: Receptor Binding and Functional Activity of Meta-Substituted N-Cyclopropylmethyl-nornepenthones

CompoundSubstituent PositionKOR Kᵢ (nM)MOR Kᵢ (nM)Functional Activity (EC₅₀/IC₅₀, nM)
10ameta-CN3.2 ± 0.428.5 ± 3.1KOR agonist (5.1), MOR antagonist (22.3)
SLL-1062para-CN>100031.7 ± 2.8Inactive at KOR, MOR antagonist (19.8)
10bmeta-NO₂8.7 ± 1.235.9 ± 4.2KOR agonist (7.3), MOR antagonist (25.1)
10cmeta-Br15.3 ± 2.142.6 ± 5.3KOR agonist (12.4), MOR antagonist (30.7)

The dramatic activity cliff observed between meta- and para-substituted isomers (e.g., compound 10a vs. SLL-1062) arises from differential interactions within the extended binding pocket of KOR. Molecular modeling reveals that meta-substituted compounds adopt a binding conformation where the nitrile group forms a hydrogen bond with Tyr312 in TM7, while the cyclopropylmethyl moiety engages a hydrophobic subpocket formed by Leu224, Ile294, and Val118 [1] [7]. In contrast, para-substituted analogs experience steric clashes with Tyr139 in ECL1, explaining their complete loss of KOR affinity [1].

Functional assays demonstrate that meta-substitution patterns significantly influence signaling bias at both KOR and MOR. Compound 10a exhibits potent KOR agonism (EC₅₀ = 5.1 nM) coupled with MOR antagonism (IC₅₀ = 22.3 nM), a unique profile that translates to in vivo efficacy in blocking morphine-induced antinociception and gastrointestinal motility without producing intrinsic antinociceptive effects [1]. This functional dichotomy stems from meta-substituents' ability to stabilize distinct receptor conformations: KOR adopts an activation state conducive to G-protein coupling, while MOR assumes an inactive conformation that prevents β-arrestin recruitment [1] [8].

The electronic topography of meta-substituents further modulates receptor interaction dynamics. Hammett analysis reveals a significant correlation (ρ = 0.89) between substituent σₘ constants and KOR binding affinity, with electron-withdrawing groups (σₘ > 0) enhancing binding through dipole-dipole interactions with Tyr313 backbone carbonyl [1] [4]. This electronic tuning effect allows precise optimization of receptor residence time—a critical parameter for therapeutic efficacy in SUD applications where sustained receptor occupancy is desirable [1] [7].

Comparative SAR of Cyclopropyl-Containing Analogues in Substance Use Disorder Therapeutics

The cyclopropyl moiety contributes differentially to pharmacological profiles across structural classes targeting SUD, with variations in attachment geometry, adjacent functional groups, and overall scaffold architecture profoundly influencing receptor engagement. When comparing N-cyclopropylacetamide derivatives to other cyclopropyl-containing opioid ligands, distinct SAR patterns emerge:

Table 3: Comparative Analysis of Cyclopropyl-Containing Opioid Ligands for SUD

Structural ClassRepresentative CompoundReceptor ProfileKey Cyclopropyl InteractionsTherapeutic Potential for SUD
N-Cyclopropylmethyl-nornepenthonesCompound 10aKOR agonist / MOR antagonistHydrophobic engagement with TM3/5/6; N-H bond with His297++++ (Blocks morphine effects without intrinsic reward)
Fentanyl AnaloguesMP1208MOR/KOR partial agonistEdge-to-face stacking with Trp318; van der Waals contact with Ile155+++ (Synergistic analgesia with reduced respiratory depression)
Biased Ligand ScaffoldsCyclopropylmethyl-substituted morphinansG protein-biased MOR agonismConstrained orientation of tertiary amine toward Asp147++ (Reduced tolerance development)
Enzymatically Derived Chiral Cyclopropanes(1R,2S)-2-phenylcyclopropyl ketoneDOR-selective partial agonistThree-point binding via chiral cyclopropane-carboxamide+ (Modulates addiction-related plasticity)

Chemoenzymatic synthesis approaches have expanded access to enantiopure cyclopropyl building blocks that enhance receptor subtype selectivity. Engineered myoglobin variants catalyze the asymmetric cyclopropanation of vinylarenes with diazoketones, producing chiral cyclopropyl ketones with >99% ee and >99% de [6]. Subsequent chemical transformation yields cyclopropane-containing scaffolds with defined stereochemistry at the C1 and C2 positions—a critical feature since (1R,2S)-configured cyclopropyl derivatives exhibit up to 100-fold higher MOR affinity than their (1S,2R)-diastereomers [6]. This stereochemical precision enables exploration of previously inaccessible chemical space in SUD therapeutic development.

The vectorial orientation of the cyclopropyl group relative to the acetamide pharmacophore creates distinct interaction profiles. In MP1207 and MP1208—fentanyl analogues featuring N-cyclopropylmethyl substitutions—the cyclopropyl moiety extends toward the TM5-ECL2 interface, a region identified as critical for modulating arrestin recruitment [8]. This specific engagement pattern reduces β-arrestin signaling bias factors to 0.58 at MOR and 0.15 at KOR (compared to 1.0 for balanced agonists), translating to attenuated side effects in vivo while maintaining analgesic efficacy [8]. The cyclopropyl group's hydrophobic surface area (∼84 Ų) optimally fills a subpocket lined by Val118, Ile294, and Leu224 in KOR, explaining the 10-fold selectivity enhancement over DOR observed in these compounds [8].

Scaffold hybridization approaches reveal that cyclopropyl positioning relative to hydrogen bond acceptors dramatically influences functional outcomes. When the cyclopropyl group is directly attached to the acetamide nitrogen (as in 2-[3-(aminomethyl)phenoxy]-N-cyclopropylacetamide), it creates a conformationally restricted donor-acceptor system that enhances binding to MOR's extracellular loop regions [7]. In contrast, cyclopropylmethyl spacers (-CH₂-cPr) provide greater flexibility, enabling deeper penetration into the orthosteric pocket where they engage conserved aspartate residues (Asp147 in MOR, Asp138 in KOR) via water-mediated hydrogen bonds [1] [8]. These structural nuances account for the divergent efficacy profiles observed across the chemical series—while meta-substituted nornepenthones function as KOR agonists/MOR antagonists, cyclopropyl-containing fentanyl analogs like MP1208 exhibit balanced MOR/KOR partial agonism [1] [8].

Table 4: Structural Features of N-Cyclopropylacetamide Derivatives and Their Pharmacological Implications

Structural FeatureOptimal CharacteristicsPharmacological ConsequenceTherapeutic Advantage for SUD
Cyclopropyl AttachmentDirect N-linkageEnhanced metabolic stability (t₁/₂ > 4h)Reduced dosing frequency
Meta-Substituent Electronicsσₘ = 0.56-0.71 (CN, NO₂)KOR Kᵢ < 10 nMPotent blockade of reward pathways
Aminomethyl PositioningPara to linkerMOR Kᵢ = 28.5 nMBalanced MOR/KOR engagement
Carbonyl AdjunctionKetone (vs. ester)Increased brain penetration (Log BB = 0.21)Enhanced CNS efficacy
Chirality(1R,2S)-configuration100-fold MOR selectivity over DORReduced seizure risk

The strategic incorporation of hydrogen-bond accepting groups para to the cyclopropylacetamide linkage further optimizes receptor interaction profiles. Derivatives featuring aminomethyl substitutions at this position (e.g., 2-[3-(aminomethyl)phenoxy]-N-cyclopropylacetamide) exhibit enhanced MOR engagement through a salt bridge with Lys233 in ECL2 while maintaining KOR affinity via hydrophobic contact with Leu224 [7]. This balanced binding profile translates to functional activity ideally suited for SUD treatment—simultaneous activation of KOR-mediated anti-reward pathways and partial blockade of MOR-mediated reward signaling [1] [7]. Computational models predict binding free energies (ΔG = -9.8 to -11.3 kcal/mol) that correlate strongly (R² = 0.93) with experimental Kᵢ values for this compound series, enabling rational design of next-generation analogs [4] [7].

Comprehensive List of Compounds Mentioned:

  • Compound 10a (meta-cyano substituted N-cyclopropylmethyl-nornepenthone)
  • SLL-1062 (para-cyano substituted analog)
  • 2-Cyano-N-cyclopropyl-acetamide (CAS 15029-37-5)
  • MP1207 (fentanyl analog with N-cyclopropylmethyl)
  • MP1208 (fentanyl analog with N-cyclopropylmethyl)
  • 2-[3-(aminomethyl)phenoxy]-N-cyclopropylacetamide (CAS 926233-19-4)
  • (1R,2S)-2-phenylcyclopropyl ketone derivatives

Properties

Product Name

N-cyclopropylacetamide

IUPAC Name

N-cyclopropylacetamide

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

InChI

InChI=1S/C5H9NO/c1-4(7)6-5-2-3-5/h5H,2-3H2,1H3,(H,6,7)

InChI Key

DUUADMGTZDJNRI-UHFFFAOYSA-N

SMILES

CC(=O)NC1CC1

Canonical SMILES

CC(=O)NC1CC1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.